REACTION_CXSMILES
|
C[CH:2]1[CH2:6][O:5][C:4](=O)[C:3]1=[O:8].[C:9]([O-])(=O)C.C(O)(=O)C.[NH:17]1[CH2:21][CH2:20][CH2:19][CH2:18]1>C(O)C>[CH3:9][C:6]1[O:5][CH2:4][C:3](=[O:8])[C:2]=1[N:17]1[CH2:21][CH2:20][CH2:19][CH2:18]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1C(C(OC1)=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-]
|
Name
|
|
Quantity
|
100 mmol
|
Type
|
reactant
|
Smiles
|
CC1C(C(OC1)=O)=O
|
Name
|
|
Quantity
|
100 mmol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
100 mmol
|
Type
|
reactant
|
Smiles
|
N1CCCC1
|
Name
|
|
Quantity
|
225 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
|
EXTRACTION
|
Details
|
The solution was then extracted with diethyl ether (5×100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic layers were dried over sodium sulphate
|
Type
|
DISSOLUTION
|
Details
|
The residual oil was dissolved in pentane/diethyl ether (3/2, v/v; 10 mL)
|
Type
|
ADDITION
|
Details
|
filled with a slurry of aluminium oxide (basic activity III-IV, Merck, Darmstadt, Germany) in pentane
|
Type
|
ADDITION
|
Details
|
Fraction F containing 2(5H)-MPF
|
Type
|
CUSTOM
|
Details
|
(2.25 g, 14% in yield)
|
Type
|
CUSTOM
|
Details
|
was collected
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C(CO1)=O)N1CCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |